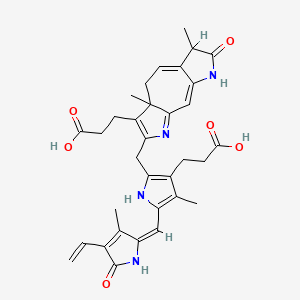
Lumirubin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lumirubin is a water-soluble photoproduct of bilirubin formed in vivo during phototherapy.
Wissenschaftliche Forschungsanwendungen
1. Phototherapy in Neonatal Jaundice
Lumirubin, formed from bilirubin during phototherapy, plays a significant role in treating neonatal jaundice. Phototherapy converts bilirubin into more water-soluble isomers like lumirubin, which are then excreted from the body. Studies show that lumirubin is the primary bilirubin photoproduct found in the urine of infants undergoing phototherapy. This process is essential for reducing serum bilirubin levels in jaundiced newborns (Knox et al., 1985), (Costarino et al., 1985).
2. Lumirubin Formation in Adults
Research also indicates that lumirubin is formed during light therapy in adults. This suggests its potential application beyond neonatal care, possibly in adult conditions involving bilirubin metabolism (Grass et al., 2004).
3. Understanding Phototherapy Efficacy
The efficacy of phototherapy in different wavelengths for bilirubin degradation, leading to lumirubin formation, is a subject of ongoing research. This knowledge is crucial for optimizing phototherapy protocols and enhancing the treatment's effectiveness (Tiribelli, 2019).
4. Lumirubin and Human Serum Albumin Interaction
Understanding how lumirubin interacts with human serum albumin is significant for comprehending its role in the body. Studies show that this interaction is crucial for the photochemical reactions in phototherapy (McDonagh et al., 1989).
Eigenschaften
CAS-Nummer |
83664-21-5 |
|---|---|
Produktname |
Lumirubin |
Molekularformel |
C33H36N4O6 |
Molekulargewicht |
584.673 |
IUPAC-Name |
1H-Cyclohepta(2,1-b:4,5-b')dipyrrole-6-propanoic acid, 7-((3-(2-carboxyethyl)-5-((4-ethenyl-1,5-dihydro-3-methyl-5-oxo-2H-pyrrol-2-ylidene)methyl)-4-methyl-1H-pyrrol-2-yl)methyl)-2,3,5,5a-tetrahydro-3,5a-dimethyl-2-oxo- |
InChI |
InChI=1S/C33H36N4O6/c1-6-19-16(2)24(36-32(19)43)13-23-17(3)20(7-9-29(38)39)25(34-23)14-27-22(8-10-30(40)41)33(5)12-11-21-18(4)31(42)37-26(21)15-28(33)35-27/h6,11,13,15,18,34H,1,7-10,12,14H2,2-5H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b24-13- |
InChI-Schlüssel |
BYVDUQYJIIPFIB-CFRMEGHHSA-N |
SMILES |
O=C(O)CCC1=C(CC2=C(CCC(O)=O)C(C)=C(/C=C(C(C)=C3C=C)\NC3=O)N2)N=C4C1(C)CC=C(C5C)C(NC5=O)=C4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lumirubin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol](/img/structure/B608608.png)
![5-Cyano-2'-{4-[2-(3-Methyl-1h-Indol-1-Yl)ethyl]piperazin-1-Yl}-N-[3-(Pyrrolidin-1-Yl)propyl]biphenyl-3-Carboxamide](/img/structure/B608609.png)
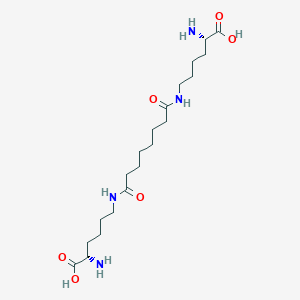
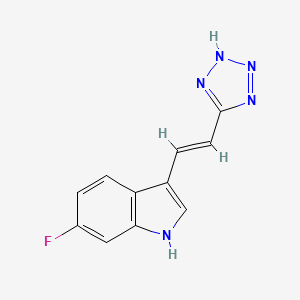
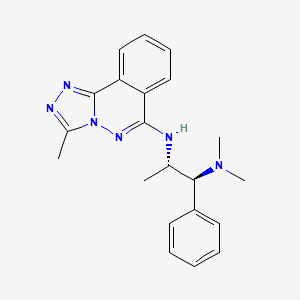
![(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone](/img/structure/B608616.png)
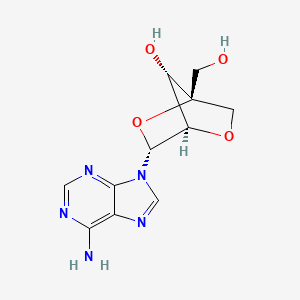
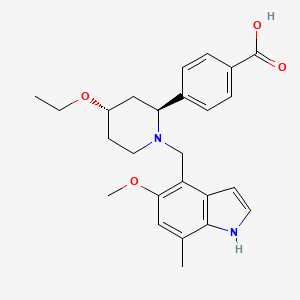
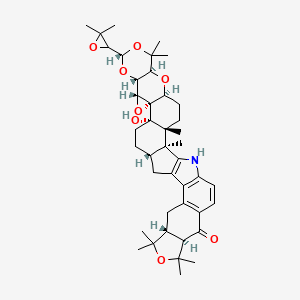
![11-Diazo-3-[11-diazo-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trioxo-1,3-dihydrobenzo[b]fluoren-3-yl]-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-1-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2,3-dihydrobenzo[b]fluorene-4,6,9-trione](/img/structure/B608624.png)
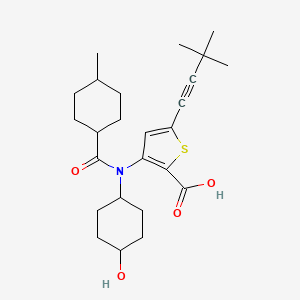
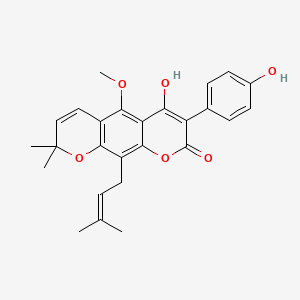

![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate](/img/structure/B608631.png)